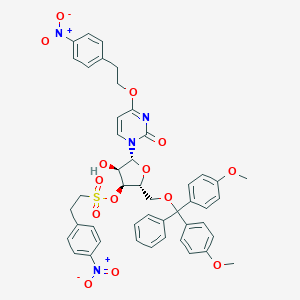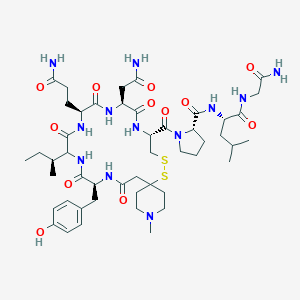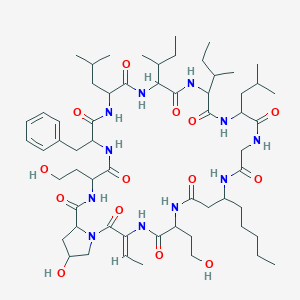![molecular formula C10H7F3N2O B040209 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine CAS No. 119162-55-9](/img/structure/B40209.png)
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine” is a chemical compound with the CAS Number: 119162-55-9 . It has a molecular weight of 228.17 . The IUPAC name for this compound is 3-[2-(trifluoromethyl)phenyl]-5-isoxazolylamine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F3N2O/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,14H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines have been explored in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthetic Applications and Material Science
Amino-1,2,4-triazoles as Raw Materials : Amino-1,2,4-triazoles, sharing a structural motif with 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine, are essential raw materials in fine organic synthesis. They are utilized in producing agricultural products, pharmaceuticals, dyes, high-energy materials, anti-corrosion additives, analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These compounds are pivotal in various industries, including biotechnology, energy, and chemistry, due to their versatile applications (Nazarov et al., 2021).
Synthesis of Heterocyclic Compounds : Compounds like 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine are instrumental in synthesizing a wide range of heterocyclic compounds. These include amides, pyrrolones, benzofurans, furopyridines, phenanthrenes, pyrosolinones, and many more, demonstrating the compound's significance in creating pharmaceuticals and materials with specific functional properties (Kamneva et al., 2018).
Pharmaceutical and Environmental Science
PFAS Removal by Amine-Functionalized Sorbents : Research highlights the effectiveness of amine-containing sorbents, related to the functionality in 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine, in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This application is critical in treating municipal water and wastewater, showcasing the compound's environmental significance (Ateia et al., 2019).
Antitubercular Drug Design : The strategic placement of the trifluoromethyl group, as found in 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine, is crucial in antitubercular drug design. It modulates the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, improving their efficacy and highlighting the compound's medical importance (Thomas, 1969).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUQQJFMRSXPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392609 |
Source


|
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
CAS RN |
119162-55-9 |
Source


|
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)



![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)


![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)


![2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B40152.png)
